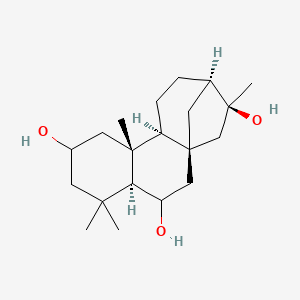

2,6,16-Kauranetriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13?,14?,15-,16+,18-,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTDZPRNONHJLG-QMVVIZBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 2,6,16-Kauranetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and biosynthesis of 2,6,16-Kauranetriol, a kaurane-type diterpenoid. This document details the known and potential botanical origins of this compound, outlines its biosynthetic pathway from the universal precursor geranylgeranyl pyrophosphate (GGPP), and discusses the key enzymatic steps involved. Particular emphasis is placed on the hydroxylation reactions catalyzed by cytochrome P450 monooxygenases that functionalize the kaurane (B74193) skeleton. This guide also includes a summary of available data, generalized experimental protocols for isolation and biosynthetic studies, and visual representations of the metabolic pathways and experimental workflows to facilitate understanding and further research in the fields of natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound

The primary documented natural source of this compound is the fern Pteris cretica. The genus Pteris is well-known for producing a variety of ent-kaurane diterpenoids, suggesting that other species within this genus may also serve as potential sources. Phytochemical investigations of species such as Pteris multifida and Pteris semipinnata have revealed the presence of structurally related hydroxylated kaurane derivatives, further indicating the promise of this genus for isolating similar compounds. While kaurane diterpenoids are broadly distributed across the plant kingdom in families like Asteraceae, Annonaceae, Euphorbiaceae, and Lamiaceae, this compound has, to date, been specifically identified in Pteris cretica.

Table 1: Known and Potential Natural Sources of this compound and Related Kaurane Diterpenoids

| Plant Species | Family | Compound(s) Isolated | Notes |

| Pteris cretica | Pteridaceae | This compound | Confirmed source. |

| Pteris multifida | Pteridaceae | ent-kaurane-2β,16α-diol | Structurally similar to this compound. |

| Pteris semipinnata | Pteridaceae | Various hydroxylated ent-kaurane diterpenoids | Indicates the presence of relevant biosynthetic enzymes. |

| Tripterygium wilfordii | Celastraceae | Tripterifordin, Neotripterifordin (ent-kaurane diterpenoids) | Source of a characterized kaurane C-2 hydroxylase. |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for tetracyclic diterpenoids, originating from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into two main stages: the cyclization of GGPP to form the parent ent-kaurene (B36324) skeleton, and the subsequent oxidative functionalization of this scaffold.

Formation of the ent-Kaurene Skeleton

The initial steps of kaurane biosynthesis are well-characterized and involve two key enzymes:

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diterpene cyclase catalyzes the protonation-initiated cyclization of the linear isoprenoid precursor, GGPP, to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): This class I diterpene cyclase facilitates the further cyclization of ent-CPP into the tetracyclic hydrocarbon, ent-kaurene.

Figure 1: Biosynthesis of the ent-Kaurene Skeleton.

Hydroxylation of the ent-Kaurene Skeleton

The conversion of ent-kaurene to this compound requires a series of hydroxylation reactions at positions C-2, C-6, and C-16. These oxidative modifications are predominantly catalyzed by cytochrome P450-dependent monooxygenases (CYPs), which are heme-thiolate proteins that utilize NADPH and molecular oxygen.

While the specific CYPs responsible for the biosynthesis of this compound in Pteris cretica have not been definitively identified, functional characterization of CYPs from other plant species provides strong evidence for the types of enzymes involved:

-

C-16 Hydroxylation: Some diterpene synthases have been shown to directly produce 16α-hydroxy-ent-kaurane. Alternatively, a specific CYP can catalyze this hydroxylation.

-

C-2 Hydroxylation: A cytochrome P450, CYP72D19, from Tripterygium wilfordii has been identified as a C-2 hydroxylase of abietane-type diterpenoids, which are structurally related to kauranes. This suggests that a similar CYP family member could be responsible for the C-2 hydroxylation in this compound biosynthesis.

-

C-6 Hydroxylation: The hydroxylation at C-6 is also presumed to be catalyzed by a specific CYP. While a dedicated ent-kaurane C-6 hydroxylase has not been fully characterized, microbial transformation studies have demonstrated that hydroxylation at various positions on the kaurane skeleton is feasible.

The precise sequence of these hydroxylation events is not yet established and may vary.

Figure 2: Proposed Hydroxylation Steps in this compound Biosynthesis.

Experimental Protocols

The following sections provide generalized methodologies for the isolation of this compound and the characterization of its biosynthetic enzymes. These protocols are based on standard techniques in natural product chemistry and enzymology and can be adapted and optimized for specific experimental conditions.

General Protocol for the Isolation and Purification of this compound from Pteris species

Figure 3: General Workflow for the Isolation of this compound.

Methodology:

-

Plant Material Preparation: Aerial parts of the plant (e.g., Pteris cretica) are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are collected, and the solvent is evaporated. Based on the polarity of this compound, it is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

General Protocol for the Functional Characterization of Putative Kaurane Hydroxylases (CYPs)

Figure 4: Workflow for the Functional Characterization of CYP Enzymes.

Methodology:

-

Identification of Candidate Genes: Putative CYP genes are identified from a transcriptome or genome sequence of the source organism (Pteris cretica) based on homology to known terpene hydroxylases.

-

Gene Cloning: The full-length coding sequences of the candidate CYP genes are amplified from cDNA by PCR and cloned into a suitable expression vector for a heterologous host system (e.g., yeast Saccharomyces cerevisiae or E. coli).

-

Heterologous Expression: The expression constructs are transformed into the chosen host. For plant CYPs, co-expression with a cytochrome P450 reductase (CPR) from the same or a related plant species is often necessary to provide the required reducing equivalents.

-

Microsome Preparation: The transformed cells are cultured, and the microsomal fraction, which contains the membrane-bound CYPs, is isolated by differential centrifugation.

-

Enzyme Assays: The catalytic activity of the expressed CYPs is assayed in vitro. The reaction mixture typically contains the isolated microsomes, the substrate (ent-kaurene or a hydroxylated intermediate), a source of reducing power (NADPH), and a suitable buffer.

-

Product Analysis: After incubation, the reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The identity of the products is confirmed by comparison with authentic standards, if available, or by structural elucidation.

Conclusion and Future Perspectives

This compound is a hydroxylated kaurane diterpenoid with its primary known natural source being the fern Pteris cretica. Its biosynthesis from GGPP involves the formation of the ent-kaurene skeleton followed by a series of hydroxylation steps likely catalyzed by specific cytochrome P450 monooxygenases. While the general biosynthetic pathway is understood, the specific enzymes responsible for the C-2, C-6, and C-16 hydroxylations in Pteris cretica remain to be identified and characterized. Furthermore, quantitative data on the abundance of this compound in its natural source are needed. Future research should focus on the isolation and functional characterization of the specific CYPs from Pteris cretica to fully elucidate the biosynthetic pathway. This knowledge will be crucial for potential biotechnological production of this compound and its derivatives through metabolic engineering in microbial or plant-based systems, which could facilitate further investigation into its pharmacological properties and potential applications in drug development.

An In-Depth Technical Guide to the Physicochemical Properties of 2,6,16-Kauranetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6,16-Kauranetriol, a diterpenoid isolated from Pteris cretica. The information presented herein is intended to support research, discovery, and development activities involving this natural compound. Due to the limited availability of specific experimental data for this compound, this guide supplements known values with information on the broader class of kaurane (B74193) diterpenoids, providing context and predictive insights.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₃₄O₃ | MedChemExpress, ChemFaces, Pharmaffiliates[1][2] |

| Molecular Weight | 322.5 g/mol | Pharmaffiliates[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | ChemFaces |

| Water Solubility | Predicted to be low | Inferred from general properties of kaurane diterpenoids |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the available literature. However, standard methodologies for the characterization of natural products, particularly diterpenoids, are well-established.

Isolation of Kaurane Diterpenoids from Pteris Species

A representative workflow for the isolation of cytotoxic diterpenes from a related species, Pteris multifida, provides a viable experimental approach.[3]

Caption: General workflow for the isolation of kaurane diterpenoids.

The process typically involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a series of column chromatography steps. Silica (B1680970) gel is commonly used as the stationary phase. For separating compounds with similar polarities, silica gel impregnated with silver nitrate (B79036) can be employed, which separates compounds based on the degree of unsaturation.[3]

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Determination of Physicochemical Properties

Standard laboratory procedures are used to determine the key physicochemical properties of purified diterpenoids.

Caption: Standard experimental workflows for property determination.

-

Melting Point: The melting point is determined using a melting point apparatus where a small amount of the crystalline solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the compound to a specific volume of solvent and observing its dissolution with and without agitation (e.g., vortexing or sonication).

Biological Activity and Signaling Pathways of Kaurane Diterpenoids

While specific signaling pathways for this compound have not been elucidated, the broader class of kaurane diterpenoids exhibits a range of biological activities, including cytotoxic and anti-inflammatory effects. This suggests that this compound may interact with key cellular signaling pathways.

Research on other kaurane diterpenoids has indicated potential involvement in:

-

Cytotoxicity: Some kaurane diterpenoids have shown moderate cytotoxicity against cancer cell lines, such as Ehrlich ascites tumor cells.[3]

-

Anti-inflammatory Activity: Related compounds have demonstrated anti-inflammatory properties, suggesting a potential interaction with inflammatory signaling cascades.[5]

A proposed logical relationship for investigating the biological activity of this compound is outlined below.

Caption: Logical workflow for biological activity screening.

This workflow illustrates a standard approach to characterizing the biological effects of a novel compound, starting from initial screening in relevant cellular models to the identification of the underlying molecular mechanisms and protein targets.

Conclusion

This compound is a natural product with a defined chemical structure. While its fundamental physicochemical properties like molecular formula and weight are known, a comprehensive experimental characterization of its melting point, boiling point, and pKa is still required. The provided information on its solubility and the established protocols for the isolation and characterization of related kaurane diterpenoids offer a solid foundation for further research. The known biological activities of similar compounds suggest that this compound may possess interesting pharmacological properties worthy of investigation. This guide serves as a valuable resource for scientists and researchers embarking on the study of this and other related kaurane diterpenoids.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. research.rug.nl [research.rug.nl]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2,6,16-Kauranetriol: A Technical Guide

Disclaimer: As of the latest literature review, specific biological screening data for 2,6,16-Kauranetriol is not publicly available. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the standard methodologies and workflows that would be employed for the preliminary biological screening of a novel kaurane (B74193) diterpenoid like this compound. The experimental protocols and data table templates are based on established practices for similar natural products.

Introduction

Kaurane diterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. A thorough preliminary biological screening is the first step in evaluating the therapeutic potential of a new member of this class, such as this compound. This guide details the typical in vitro and in vivo assays used in such a screening cascade.

General Screening Workflow

The initial evaluation of a novel compound follows a logical progression from broad, high-throughput in vitro assays to more specific and complex experimental models. The workflow is designed to efficiently identify promising biological activities and prioritize compounds for further investigation.

Caption: High-level workflow for the initial in vitro screening of this compound.

Cytotoxicity Screening

The first step in assessing the biological activity of a novel compound is often to evaluate its cytotoxicity against a panel of human cancer cell lines. This helps to identify potential anticancer properties and to determine the concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7) and a non-cancerous cell line (e.g., HaCaT).

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Spectroscopic Analysis of 2,6,16-Kauranetriol: A Technical Overview

Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, MS) specifically for 2,6,16-Kauranetriol (CAS No. 41530-90-9) did not yield detailed experimental spectra or comprehensive datasets. The information appears to be scarce in readily accessible scientific literature.

However, to provide a valuable resource for researchers in the field of kaurane (B74193) diterpenoids, this guide presents a detailed analysis of a closely related and well-characterized compound: ent-kauran-16β,17,19-triol . This compound shares the core kaurane skeleton and the presence of three hydroxyl groups, offering relevant insights into the spectroscopic characteristics of this class of molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the spectroscopic data, experimental protocols, and a logical workflow for the characterization of hydroxylated kaurane diterpenoids.

Spectroscopic Data of ent-kauran-16β,17,19-triol

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for ent-kauran-16β,17,19-triol, a compound structurally related to this compound. This data is crucial for the structural elucidation and verification of this class of natural products.

Table 1: ¹H NMR Spectroscopic Data of ent-kauran-16β,17,19-triol

| Proton | Chemical Shift (δ) ppm |

| H-11β | 1.48 |

| H-14α | 1.57 |

| H-14β | 1.84 |

| 17-CH₂OH | 4.03 |

| CH₃-20 | 1.01 |

Table 2: ¹³C NMR Spectroscopic Data of ent-kauran-16β,17,19-triol

| Carbon | Chemical Shift (δ) ppm |

| C-11 | 18.1 |

| C-14 | 37.5 |

| C-16 | 78.7 |

| C-17 | 71.8 |

Mass Spectrometry Data

While specific mass spectrometry data for ent-kauran-16β,17,19-triol was not detailed in the referenced abstracts, the molecular formula is C₂₀H₃₄O₃, corresponding to a molecular weight of 322.48 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a pseudomolecular ion [M+H]⁺ at m/z 323.2586 or a sodium adduct [M+Na]⁺ at m/z 345.2406.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of hydroxylated kaurane diterpenoids, based on common practices in natural product chemistry.

Isolation and Purification

ent-Kauran-16β,17,19-triol has been obtained through the microbial transformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola.[1][2] The general procedure involves:

-

Fermentation: Culturing of C. aphidicola in a suitable medium, followed by the introduction of the precursor compound.

-

Extraction: After a period of incubation, the culture medium is typically extracted with an organic solvent such as ethyl acetate (B1210297) to isolate the biotransformed products.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. This often includes:

-

Silica Gel Column Chromatography: Using a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For further purification, often with a solvent system like dichloromethane/methanol (1:1).

-

Thin-Layer Chromatography (TLC): Used to monitor the separation process and identify fractions containing the target compound.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed for complete structural elucidation:

-

1D NMR: ¹H and ¹³C{¹H} spectra are acquired to determine the proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.[1][2]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) is a common and soft ionization technique for this class of compounds, typically forming protonated molecules [M+H]⁺ or adducts.

-

Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass and elemental composition of the molecule.

-

Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information by isolating the parent ion and inducing its fragmentation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel or known kaurane diterpenoid from a biological source.

References

2,6,16-Kauranetriol CAS number and chemical identifiers

An In-Depth Technical Guide to 2,6,16-Kauranetriol

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical identifiers, and relevant biological context of this compound, a naturally occurring diterpenoid.

Chemical Identity

This compound is a diterpenoid belonging to the ent-kaurane class. Its chemical structure and associated identifiers are fundamental for its study and application in research.

| Identifier | Value | Source |

| CAS Number | 41530-90-9 | [1][2][3] |

| Molecular Formula | C₂₀H₃₄O₃ | [3] |

| Molecular Weight | 322.48 g/mol | |

| IUPAC Name | (2R,4aR,5R,6aR,8R,9R,11aR,11bS)-4,4,8,11b-Tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-2,5,8-triol | |

| Synonyms | Kaurane-2,6,16-triol |

Biological Context and Potential Therapeutic Relevance

This compound is classified as an ent-kaurane diterpenoid. This class of natural products is known for a wide array of biological activities, positioning them as compounds of interest for further investigation.

Natural Occurrence

This compound has been isolated from Pteris cretica, commonly known as the Cretan brake fern. This plant has a history of use in traditional medicine, suggesting the presence of bioactive constituents.

General Biological Activities of ent-Kaurane Diterpenoids

While specific experimental data for this compound is limited in publicly accessible literature, the broader class of ent-kaurane diterpenoids has been reported to exhibit several significant pharmacological effects:

-

Anti-inflammatory Activity: Many ent-kaurane diterpenoids have demonstrated the ability to modulate inflammatory pathways.

-

Antimicrobial Effects: Activity against various bacteria and fungi has been observed.

-

Cytotoxic and Anti-tumor Potential: Certain compounds within this class have shown promise in inhibiting the growth of cancer cell lines.

The shared core structure among ent-kaurane diterpenoids suggests that this compound may possess similar biological properties, warranting further experimental validation.

Postulated Experimental Workflow for Bioactivity Screening

Based on the known activities of related compounds, a logical experimental workflow to characterize the biological effects of this compound can be proposed. This workflow would systematically evaluate its cytotoxic and anti-inflammatory potential.

Caption: Proposed workflow for evaluating the bioactivity of this compound.

Potential Signaling Pathway Involvement

Based on the known mechanisms of other anti-inflammatory natural products, it is plausible that this compound could exert its effects by modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Caption: Postulated inhibitory effect on the NF-κB and MAPK signaling pathways.

Future Directions

The information available on this compound is currently limited. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity across a wide range of assays to identify its primary pharmacological effects.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing its therapeutic potential in animal models of relevant diseases.

-

Toxicological Profiling: Determining its safety profile to warrant further development.

This technical guide serves as a foundational document to stimulate and guide further research into the therapeutic potential of this compound.

References

- 1. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Kaurane Diterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic kaurane skeleton, have emerged as a promising source of novel therapeutic agents. Isolated from a variety of plant species, these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Their therapeutic potential stems from their ability to modulate multiple key signaling pathways implicated in the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the known therapeutic targets of kaurane diterpenoids, with a focus on their mechanisms of action at the molecular level. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Therapeutic Targets

Kaurane diterpenoids have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as proliferation, survival, apoptosis, and angiogenesis. Their multifaceted mechanisms of action involve the modulation of several critical signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Several kaurane diterpenoids have been shown to inhibit the NF-κB pathway through various mechanisms. A key mechanism involves the inhibition of the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the active p65 subunit, thereby blocking the transcription of NF-κB target genes.[1][2] Some studies suggest that this inhibition may occur through the targeting of upstream kinases such as NF-κB-inducing kinase (NIK), which is involved in the activation of the IκB kinase (IKK) complex.[3][4]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. Kaurane diterpenoids, including oridonin (B1677485), have been reported to suppress this pathway.[4] While the precise mechanism of direct inhibition is still under investigation for many kaurane diterpenoids, evidence suggests that they can reduce the phosphorylation levels of key components like Akt and mTOR. This leads to the downstream inhibition of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade, comprising pathways such as ERK, JNK, and p38, plays a pivotal role in cell proliferation, differentiation, and apoptosis. The dysregulation of these pathways is common in cancer. Kaurane diterpenoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells. The specific effects can vary depending on the compound and cell type, with some kaurane diterpenoids activating pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, where it promotes cell proliferation, survival, and angiogenesis. Oridonin and its analogues have been identified as direct inhibitors of STAT3.[1][5] An analogue of oridonin, CYD0618, has been shown to covalently bind to Cys-542 in the STAT3 protein, leading to an allosteric inhibition of its activity.[5] This prevents STAT3 dimerization, nuclear translocation, and the transcription of its target oncogenes. Furthermore, some oridonin analogs inhibit STAT3 phosphorylation in a Heat Shock Protein 90 (HSP90)-dependent manner, as STAT3 is a client protein of HSP90.[6]

Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. The kaurane diterpenoid eriocalyxin B has been shown to inhibit VEGF-induced angiogenesis by directly interacting with the ATP-binding site of VEGFR-2, thereby suppressing its kinase activity and downstream signaling. This leads to a reduction in tumor vascularization and growth. Kaurane diterpenoids also inhibit metastasis by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.

Apoptosis Induction

A common mechanism of action for many anticancer kaurane diterpenoids is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Kaurane diterpenoids can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase cascades (e.g., caspase-3, -8, and -9).

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Kaurane diterpenoids possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, as described in the anticancer section. By suppressing NF-κB activation, these compounds reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[7][8][9][10][11]

Quantitative Data on Biological Activity

The following tables summarize the reported IC50 values of various kaurane diterpenoids against different cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Kaurane Diterpenoids (IC50 values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oridonin | U2OS | Osteosarcoma | 30 | [12] |

| Eriocalyxin B | SMMC-7721 | Hepatocarcinoma | 0.82 | [7] |

| Eriocalyxin B | K562 | Leukemia | 1.2 | [7] |

| Longikaurin A | CNE1 | Nasopharyngeal Carcinoma | 1.26 | [13] |

| Longikaurin A | CNE2 | Nasopharyngeal Carcinoma | 1.52 | [13] |

| Glaucocalyxin A | HL-60 | Leukemia | 6.15 | [13] |

| Ponicidin | HeLa | Cervical Cancer | 23.1 | [13] |

| Jungermannenone A | PC3 | Prostate Cancer | 1.34 | [13] |

| Compound 3 | HepG2 | Hepatocellular Carcinoma | 85.2 | [14] |

| Atractyligenin Derivative 24 | HCT116 | Colon Cancer | 5.35 | |

| Atractyligenin Derivative 25 | HCT116 | Colon Cancer | 5.50 |

Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Xerophilusin A | NO Production | RAW 264.7 | 0.60 | [1] |

| Xerophilusin B | NO Production | RAW 264.7 | 0.23 | [1] |

| Longikaurin B | NO Production | RAW 264.7 | 0.44 | [1] |

| Xerophilusin F | NO Production | RAW 264.7 | 0.67 | [1] |

| Bezerraditerpene A | NO Production | RAW 264.7 | 3.21 | [7] |

| Bezerraditerpene B | NO Production | RAW 264.7 | 3.76 | [7] |

| ent-kaur-16-ene-3β,15β-diol | NO Production | RAW 264.7 | 3.52 | [7] |

| Isodon serra Compound 1 | NO Production | BV-2 | 15.6 | [11] |

| Isodon serra Compound 9 | NO Production | BV-2 | 7.3 | [11] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments commonly used to investigate the therapeutic targets of kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of kaurane diterpenoids on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the kaurane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of kaurane diterpenoids on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in 6-well plates until they reach 70-80% confluency. Pre-treat the cells with various concentrations of the kaurane diterpenoid for a specified time (e.g., 1 hour). Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for a short period (e.g., 30 minutes for phosphorylation studies) or a longer period (e.g., 6-24 hours for protein expression studies).

-

Protein Extraction:

-

Whole-cell lysates: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Nuclear and cytoplasmic fractions: Use a commercial kit to separate nuclear and cytoplasmic extracts according to the manufacturer's instructions to assess protein translocation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, GAPDH or β-actin for loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Kinase Assay for PI3K

Objective: To determine if a kaurane diterpenoid directly inhibits the enzymatic activity of PI3K.

Protocol:

-

Reagents: Recombinant human PI3K enzyme, kinase assay buffer, ATP, and a lipid substrate (e.g., PIP2). A detection system to measure the product (PIP3) or a byproduct (ADP), such as a luminescence-based assay kit (e.g., ADP-Glo™).

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kaurane diterpenoid at various concentrations.

-

Add the recombinant PI3K enzyme and the lipid substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature or 37°C for a specified time.

-

Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value for the direct inhibition of the enzyme.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by kaurane diterpenoids.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the kaurane diterpenoid at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Conclusion

Kaurane diterpenoids represent a rich and diverse class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate multiple, interconnected signaling pathways provides a strong rationale for their further investigation and development as novel drug candidates. This technical guide has provided a detailed overview of the key therapeutic targets of kaurane diterpenoids, supported by quantitative data and standardized experimental protocols. It is anticipated that this information will facilitate future research aimed at fully elucidating the mechanisms of action of these promising compounds and translating these findings into clinical applications.

Experimental Workflows and Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

The Kaurane Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kaurane (B74193) scaffold, a tetracyclic diterpenoid chemical structure, has emerged as a significant pharmacophore in drug discovery due to the diverse and potent biological activities exhibited by its derivatives.[1] These natural products, primarily isolated from plants of the Isodon genus, as well as species from the Asteraceae and Lamiaceae families, have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This in-depth technical guide provides a comprehensive review of the biological activities of the kaurane scaffold, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Kaurane diterpenes, particularly those of the ent-kaurane configuration, have shown significant cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]

Quantitative Anticancer Data

The cytotoxic efficacy of various kaurane diterpenes has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for prominent kaurane compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oridonin | HGC27 | Gastric Cancer | Not specified, dose-dependent | [3] |

| AGS | Gastric Cancer | Not specified, dose-dependent | ||

| MGC803 | Gastric Cancer | Not specified, dose-dependent | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 (72h) | ||

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 (72h) | ||

| K562 | Leukemia | 4.33 (72h) | ||

| HL60 | Leukemia | 2.5 (48h) | ||

| Eriocalyxin B | PC-3 | Prostate Cancer | 0.46 (24h), 0.88 (48h) | |

| 22RV1 | Prostate Cancer | 1.20 (24h), 3.26 (48h) | ||

| PANC-1 | Pancreatic Adenocarcinoma | Potent cytotoxicity | ||

| SW1990 | Pancreatic Adenocarcinoma | Potent cytotoxicity | ||

| CAPAN-1 | Pancreatic Adenocarcinoma | Potent cytotoxicity | ||

| CAPAN-2 | Pancreatic Adenocarcinoma | Potent cytotoxicity | ||

| Longikaurin A | SMMC-7721 | Hepatocellular Carcinoma | 2.75 (36h) | |

| HepG2 | Hepatocellular Carcinoma | 5.13 (36h) | ||

| BEL-7402 | Hepatocellular Carcinoma | 6.83 (36h) | ||

| Huh7 | Hepatocellular Carcinoma | 7.12 (36h) | ||

| CAL27 | Oral Squamous Cell Carcinoma | 4.36 (24h), 1.98 (48h) | ||

| TCA-8113 | Oral Squamous Cell Carcinoma | 4.93 (24h), 2.89 (48h) | ||

| Grandifloracin | PANC-1 | Pancreatic Cancer | 14.5 (in nutrient-deprived medium) | |

| Amethystoidin A | K562 | Leukemia | 0.69 µg/mL | |

| Compound 9 (from Isodon phyllostachys) | K562 | Leukemia | 0.69 µg/mL | |

| Synthetic ent-Kaurane Derivatives | HCT116 | Colon Cancer | Various, with some more effective than precursors | |

| Caco-2 | Colon Cancer | Various, with some more effective than precursors | ||

| A549 | Lung Carcinoma | Various | ||

| HepG2 | Hepatocellular Carcinoma | Various, with compound 3 having an IC50 of 85.2 µM |

Anti-inflammatory Activity

Kaurane diterpenes exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The primary mechanism for this activity is the inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1 (from Isodon serra) | BV-2 | NO Production Inhibition | 15.6 | |

| Compound 9 (from Isodon serra) | BV-2 | NO Production Inhibition | 7.3 | |

| Oridonin | RAW264.7 | LPS-induced NO Production | 5.2 | |

| ent-kaurane and ent-pimarane diterpenes (from Siegesbeckia pubescens) | BV2 microglia | LPS-induced NO Production | Significant inhibition | |

| Compounds 4-7 and 13-17 (from Nouelia insignis) | RAW 264.7 | LPS-induced NO Production | Significant inhibition at 2.5, 5.0, and 10.0 µM |

Antimicrobial Activity

Several kaurane diterpenes have demonstrated notable activity against a range of pathogenic microorganisms, including those responsible for oral diseases and multidrug-resistant bacteria.

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Kaurenoic acid (KA) | Streptococcus sobrinus | 10 | |

| Streptococcus mutans | 10 | ||

| Streptococcus mitis | 10 | ||

| Streptococcus sanguinis | 10 | ||

| Lactobacillus casei | 10 | ||

| Streptococcus salivarius | 100 | ||

| Enterococcus faecalis | 200 | ||

| Sigesbeckin A (from Sigesbeckia orientalis) | MRSA | 64 | |

| VRE | 64 | ||

| Compound 5 (from Sigesbeckia orientalis) | MRSA | 64 | |

| VRE | 64 |

Signaling Pathways Modulated by Kaurane Diterpenes

The biological activities of kaurane diterpenes are largely attributed to their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (p65/p50 dimer) to the nucleus, where it initiates the transcription of pro-inflammatory genes. Kaurane diterpenes have been shown to inhibit this pathway by targeting components such as NF-κB-inducing kinase (NIK) and IKK, thereby preventing IκBα phosphorylation and NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenes.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Growth factors activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Several ent-kaurane diterpenoids, such as Oridonin and Eriocalyxin B, have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kaurane diterpenes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It consists of a series of protein kinases, including Raf, MEK, and ERK. The activation of this pathway is often initiated by growth factors and can be dysregulated in cancer. Some kaurane diterpenes have been observed to modulate the MAPK pathway, although the effects can be complex and cell-type dependent, sometimes leading to activation of pro-apoptotic arms of the pathway like JNK.

Caption: Modulation of the MAPK signaling pathway by kaurane diterpenes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of kaurane diterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Kaurane diterpene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the kaurane diterpene and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Cancer cell lines

-

Kaurane diterpene stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the kaurane diterpene for the indicated time.

-

Harvest the cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Kaurane diterpene stock solution

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the kaurane diterpene stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the levels of total and phosphorylated proteins in signaling pathways.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins, e.g., p-Akt, Akt, p-p65, p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify band intensities using densitometry software.

Conclusion

The kaurane scaffold represents a rich source of biologically active compounds with significant potential for the development of novel therapeutics. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties, coupled with a growing understanding of their mechanisms of action at the molecular level, provides a solid foundation for future drug discovery and development efforts. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. Further investigation into structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial in translating the therapeutic promise of kaurane diterpenes into clinical applications.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Isolation of 2,6,16-Kauranetriol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,16-Kauranetriol is a kaurane-type diterpenoid, a class of natural products known for their diverse biological activities. This document provides a generalized protocol for the isolation and purification of this compound from plant material, particularly from species of the Pteris genus, such as Pteris cretica, where its presence has been reported.[1][2] The methodologies described herein are based on established techniques for the isolation of polar diterpenoids and serve as a foundational guide for researchers. Optimization of the described steps is likely necessary to achieve desired purity and yield.

Data Presentation

Quantitative data from the isolation process should be meticulously recorded to ensure reproducibility and to guide optimization. The following table provides a structured format for summarizing key quantitative metrics at each stage of the purification process.

| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) | Analytical Method |

| Crude Extraction | HPLC, TLC | ||||

| Liquid-Liquid Partitioning | HPLC, TLC | ||||

| Silica (B1680970) Gel Chromatography | HPLC, TLC | ||||

| Preparative HPLC/Sephadex | HPLC, NMR, MS |

Experimental Protocols

This section details the experimental procedures for the extraction, fractionation, and purification of this compound.

1. Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts of the target plant species (e.g., Pteris cretica). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction

-

Solvent Extraction: Macerate the powdered plant material in 70% (v/v) aqueous ethanol (B145695) or methanol (B129727) at room temperature for 24-48 hours with occasional agitation. A general ratio of 1:10 (plant material:solvent, w/v) is recommended.[3]

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation by Liquid-Liquid Partitioning

-

Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297).[3] This will separate compounds based on their polarity. Given that this compound is a triol, it is expected to be a polar compound and likely to concentrate in the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).

-

Fraction Concentration: Concentrate each fraction separately using a rotary evaporator to yield the respective partitioned extracts.

4. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the most promising fraction (likely the ethyl acetate or n-butanol fraction based on preliminary analysis like TLC) to silica gel column chromatography.

-

Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase and pack the column.

-

Adsorb the extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane (B92381) and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Pool fractions with similar TLC profiles.

-

-

Further Purification (if necessary):

-

Fractions containing the target compound may require further purification. This can be achieved using:

-

Sephadex LH-20 Column Chromatography: This is particularly useful for separating compounds based on size and for removing pigments. Elution is typically performed with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase (C18) preparative HPLC is recommended. A gradient of water and methanol or acetonitrile, often with a small percentage of formic acid to improve peak shape, can be employed.

-

-

5. Characterization of this compound

The structure of the purified compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A validated HPLC method can be developed for quantification.

Visualizations

Signaling Pathways

The biological activity and mechanism of action of this compound are not yet well-established in the scientific literature. While other kaurane (B74193) diterpenes have shown a range of biological effects, including anti-inflammatory and cytotoxic activities, the specific signaling pathways modulated by this compound remain to be elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Future research is needed to explore its pharmacological properties and molecular targets.

References

Application Notes and Protocols for the Semi-synthesis of 2,6,16-Kauranetriol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of 2,6,16-kauranetriol (B15130329) derivatives, a class of compounds with significant potential in drug discovery due to the diverse biological activities associated with the kaurane (B74193) skeleton. This document outlines potential synthetic strategies, detailed experimental protocols for key reactions, and methods for biological evaluation.

Introduction

Kaurane-type diterpenoids are a large and structurally diverse family of natural products that have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The semi-synthesis of novel kaurane derivatives allows for the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced potency and selectivity. This document focuses on the semi-synthesis of derivatives of this compound, a trihydroxylated kaurane, from readily available precursors.

Data Presentation: Cytotoxicity of Related Kaurane Derivatives

While specific cytotoxic data for this compound derivatives are not extensively available in the public domain, the following table summarizes the cytotoxic activity of various other kaurane derivatives against a panel of human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), serves as a valuable reference for the potential anticancer activity of novel kauranetriol derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| ent-kaur-16-en-19-oic acid | HL-60 | 15.4 | [FAPESP] |

| ent-kaur-16-en-19-oic acid | B16F10 | 23.7 | [FAPESP] |

| ent-16α-hydroxy-kauran-19-oic acid | HL-60 | 8.9 | [FAPESP] |

| ent-16α-hydroxy-kauran-19-oic acid | B16F10 | 12.1 | [FAPESP] |

| Oridonin | MCF-7 | 2.22 | [PMC] |

| Oridonin | A549 | 3.54 | [PMC] |

| Atractyligenin derivative (2,15-diketo) | 1A9 (ovarian) | 0.2 | [PubMed] |

| Atractyligenin derivative (15-keto) | 1A9 (ovarian) | 0.3 | [PubMed] |

Experimental Protocols

The following protocols describe potential methodologies for the semi-synthesis of this compound derivatives, starting from a common kaurane precursor, ent-kaur-16-en-19-ol. These protocols are based on established chemical transformations of the kaurane skeleton.

Protocol 1: Microbial-Mediated Hydroxylation of ent-Kaur-16-en-19-ol

This protocol describes a potential method for the introduction of hydroxyl groups at the C2, C6, and C16 positions of the kaurane skeleton using microbial transformation, a powerful tool for the regioselective and stereoselective hydroxylation of complex molecules.

Materials:

-

ent-Kaur-16-en-19-ol

-

Selected microorganism strain (e.g., Cephalosporium aphidicola, Aspergillus spp., or other known hydroxylating fungi)

-

Culture medium (e.g., Potato Dextrose Broth)

-

Erlenmeyer flasks

-

Incubator shaker

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Cultivation of Microorganism: Inoculate the selected fungal strain into a series of Erlenmeyer flasks containing the sterile culture medium.

-

Incubate the flasks in a shaker at the optimal temperature and agitation speed for the chosen microorganism (typically 25-30 °C and 150-200 rpm) for 48-72 hours to obtain a good cell mass.

-

Substrate Addition: Prepare a stock solution of ent-kaur-16-en-19-ol in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Add the substrate solution to the microbial cultures to a final concentration of 100-500 mg/L.

-

Continue the incubation under the same conditions for an additional 5-10 days. Monitor the biotransformation process by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction: After the incubation period, harvest the cultures. Separate the mycelium from the broth by filtration.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Extract the mycelium with ethyl acetate, sonication can be used to improve extraction efficiency.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.

-

Purification: Purify the crude extract by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the hydroxylated derivatives. Characterize the purified compounds using spectroscopic methods (NMR, MS, IR).

Protocol 2: Chemical Derivatization of Hydroxylated Kauranes

This protocol outlines a general procedure for the acylation of the hydroxyl groups of the synthesized kauranetriol to produce ester derivatives, which may exhibit altered biological activity and physicochemical properties.

Materials:

-

This compound

-

Anhydrous pyridine (B92270)

-

Acetic anhydride (B1165640) (or other desired acylating agent)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 to 3.3 equivalents, depending on the desired degree of acylation) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired acetylated derivative(s).

Mandatory Visualizations

Signaling Pathway

Caption: Proposed apoptotic signaling pathway of this compound derivatives.

Experimental Workflow

Caption: Workflow for semi-synthesis and biological evaluation.

Application Note: Quantitative Analysis of 2,6,16-Kauranetriol in Botanical Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a kaurane (B74193) diterpene found in select plant species, such as Pteris cretica[1]. As a member of the diverse kaurane family, which exhibits a range of biological activities, the accurate quantification of this compound in extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document outlines recommended protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. While validated methods for many kaurane diterpenes exist, specific methodologies for this compound are not extensively reported. The following protocols are based on established methods for similar analytes and provide a robust starting point for method development and validation.

Analytical Methods

The quantification of kaurane diterpenes is commonly achieved using chromatographic techniques. Reversed-phase HPLC is a frequently employed method for the analysis of these compounds[2]. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in extracts where the concentration is relatively high and the matrix is not overly complex.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the detection and quantification of trace amounts of this compound in complex biological and botanical matrices.

Quantitative Data Summary

As there is limited published data on the quantification of this compound, the following table presents a hypothetical summary of expected performance parameters for the proposed analytical methods. This table should be used as a template to be populated with data generated during in-house method validation.

| Parameter | HPLC-UV | LC-MS/MS |

| Linear Range | 1 - 500 µg/mL | 0.1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |

| Precision (% RSD) | < 2% | < 5% |

| Retention Time | To be determined | To be determined |

Experimental Protocols

Protocol 1: Sample Preparation from Botanical Material

-

Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40°C to a constant weight and grind to a fine powder (40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered material into a conical flask.

-

Add 20 mL of 80% methanol (B129727) (MeOH).

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure at 45°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 5 mL of 10% MeOH.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of MeOH followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-